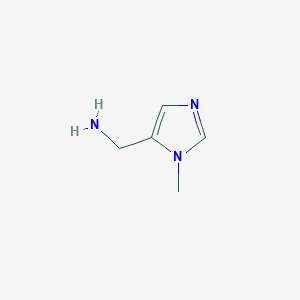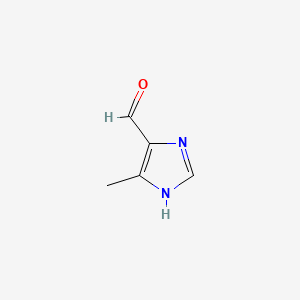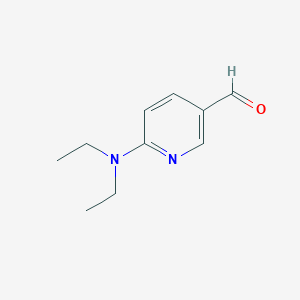
6-(Diethylamino)pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Diethylamino)pyridine-3-carbaldehyde is an organic compound . It is a derivative of pyridine-3-carbaldehyde, also known as nicotinaldehyde . The molecular formula of 6-(Diethylamino)pyridine-3-carbaldehyde is C10H14N2O .
Molecular Structure Analysis
The molecular structure of 6-(Diethylamino)pyridine-3-carbaldehyde has been analyzed using various spectroscopic techniques and quantum chemical calculations . These studies have provided detailed information about its structural parameters, vibrational properties, and electronic transitions .Physical And Chemical Properties Analysis
6-(Diethylamino)pyridine-3-carbaldehyde has a molecular weight of 178.23 . It is stable at room temperature in closed containers under normal storage and handling conditions .Applications De Recherche Scientifique
-
Structural, Energetic and Vibrational Properties Study
- Field : Atomic Physics
- Application Summary : The study focuses on the structural, energetic, and vibrational properties of three monosubstituted pyridines, where one of the hydrogen atoms of the pyridine is replaced by an aldehyde moiety .
- Methods : The Fourier transform infrared, Fourier transform Raman, and UV–visible spectra of picolinaldehyde (PA), nicotinaldehyde (NA), and isonicotinaldehyde (IA) were recorded. Quantum chemical calculations were made at the DFT/B3LYP/6–311++G (d,p) level of theory .
- Results : The study found good agreement between the theoretical and experimental parameters. Complete vibrational assignments were made for the three molecules unambiguously .
-
Bioactive Ligands and Chemosensors
- Field : Medicinal Chemistry
- Application Summary : Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product which behave as a flexible and multidentate bioactive ligand .
- Methods : The study involves the synthesis of Schiff bases derived from pyridine derivatives .
- Results : These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems which are considered to be very important in numerous metabolic reactions .
-
Chemistry of 2-chloroquinoline-3-carbaldehyde and Related Analogs
- Field : Organic Chemistry
- Application Summary : This review highlights the recently cited research data in the literature on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs .
- Methods : The study covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
- Results : The biological evaluation and the synthetic applications of the target compounds were illustrated .
-
Structures, Vibrational Assignments and Molecular Characteristics
- Field : Atomic Physics
- Application Summary : This article focuses on the structural, energetic and vibrational properties of three monosubstituted pyridines .
- Methods : The Fourier transform infrared, Fourier transform Raman and UV–visible spectra of picolinaldehyde (PA), nicotinaldehyde (NA) and isonicotinaldehyde (IA) were recorded . Quantum chemical calculations were made at the DFT/B3LYP/6–311++G (d,p) level of theory .
- Results : The structure parameters, IR, Raman and UV–Vis spectra exhibited good agreement between the theoretical and experimental parameters .
-
Chemistry of 2-chloroquinoline-3-carbaldehyde and Related Analogs
- Field : Organic Chemistry
- Application Summary : This review highlights the recently cited research data in the literature on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs .
- Methods : The study covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
- Results : The biological evaluation and the synthetic applications of the target compounds were illustrated .
-
Structures, Vibrational Assignments and Molecular Characteristics
- Field : Atomic Physics
- Application Summary : This article focuses on the structural, energetic and vibrational properties of three monosubstituted pyridines .
- Methods : The Fourier transform infrared, Fourier transform Raman and UV–visible spectra of picolinaldehyde (PA), nicotinaldehyde (NA) and isonicotinaldehyde (IA) were recorded . Quantum chemical calculations were made at the DFT/B3LYP/6–311++G (d,p) level of theory .
- Results : Structure parameters, IR, Raman and UV–Vis spectra exhibited good agreement between the theoretical and experimental parameters .
Safety And Hazards
Propriétés
IUPAC Name |
6-(diethylamino)pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-12(4-2)10-6-5-9(8-13)7-11-10/h5-8H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCISUIMHLSRKGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383430 |
Source


|
| Record name | 6-(diethylamino)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Diethylamino)pyridine-3-carbaldehyde | |
CAS RN |
578726-67-7 |
Source


|
| Record name | 6-(diethylamino)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



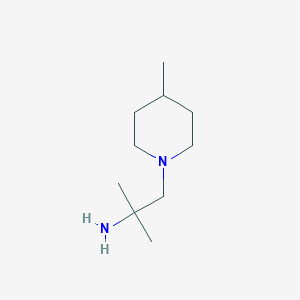
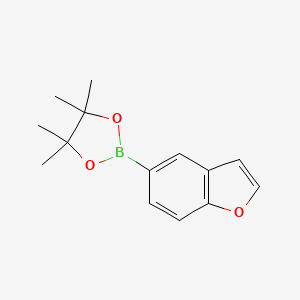
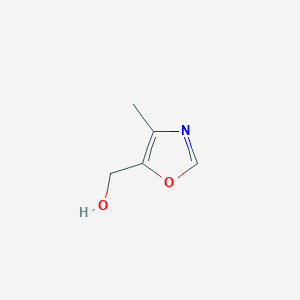



![5-(bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1351177.png)
